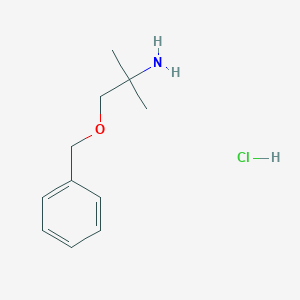

1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride

Description

Historical Context of Benzyloxy Amine Derivatives in Chemical Research

The development of benzyloxy amine derivatives traces its roots to early 20th-century advancements in protective group chemistry. Benzyl ethers emerged as critical protecting groups for hydroxyl functionalities due to their stability under acidic conditions and ease of removal via hydrogenolysis. The strategic combination of benzyloxy groups with amine functionalities gained prominence through the work of Bergmann and Zervas in 1932, who pioneered benzyloxycarbonyl (Cbz) groups for amino protection in peptide synthesis. This historical foundation enabled the systematic exploration of hybrid structures containing both benzyl ether and amine moieties.

A pivotal shift occurred in the 1980s with the recognition that benzyloxy amines could serve dual roles as both protecting groups and directing elements in asymmetric synthesis. The branched architecture of compounds like 1-(benzyloxy)-2-methylpropan-2-amine hydrochloride became particularly valuable for creating stereochemical complexity, as the tert-amine center provided a rigid framework for chiral induction. Parallel developments in heterogeneous catalysis further drove interest, as such amines demonstrated unique coordination behavior with transition metals.

Emergence of this compound in Scientific Literature

First reported in patent literature circa 2015, this compound entered mainstream research discourse through its inclusion in Enamine Ltd.’s building block catalog (EN300-198312). Structural characterization revealed key features:

- Molecular formula : C₁₁H₁₈ClNO

- Molecular weight : 215.72 g/mol

- IUPAC name : this compound

- Critical structural attributes :

- Branched C3 amine core with geminal methyl groups

- Benzyl ether linkage via oxygen at C1

- Protonated amine stabilized as hydrochloride salt

Recent applications in MOF chemistry have propelled its relevance. Studies demonstrate successful incorporation into UiO-66 frameworks through post-synthetic modification, where the benzylic amine enables subsequent functionalization via NHS ester couplings. This contrasts with traditional aromatic amines, which exhibit lower reactivity due to reduced basicity (pKₐ ~4.6 vs. >9 for benzylamines).

Current Research Landscape and Academic Interest

Three primary research domains currently drive interest in this compound:

1. Metal-Organic Framework Functionalization

The tertiary amine structure facilitates coordination to metal nodes in MOFs while maintaining porosity. MTV-UiO-66 derivatives incorporating 25 mol% of this amine demonstrate Brunauer-Emmett-Teller (BET) surface areas exceeding 900 m²/g, with only modest reductions (~20%) after post-synthetic modifications.

2. Enzyme Inhibition Studies

While direct studies on this specific compound are limited, structural analogs demonstrate potent monoamine oxidase B (MAO-B) inhibition. The benzyloxy group enhances blood-brain barrier permeability (Pe >4.0×10⁻⁶ cm/s in PAMPA assays), suggesting potential neuropharmacological applications.

3. Synthetic Intermediate Development

The hydrochloride salt’s stability enables its use in multi-step syntheses requiring anhydrous conditions. Recent work employs it as a precursor for:

- Chiral ligands in asymmetric catalysis

- Dendrimer core structures

- Zwitterionic surfactants

Ongoing investigations focus on exploiting the steric profile imposed by the gem-dimethyl group to control reaction stereochemistry.

Theoretical Framework for Understanding Benzyloxy-Substituted Compounds

The electronic and steric properties of this compound derive from three key interactions:

Electronic Effects

- Benzyloxy group : Electron-donating through oxygen’s lone pairs (+M effect), activating aromatic rings toward electrophilic substitution

- Amine center : Basic tertiary amine (pKₐ ~10.6) capable of H-bond acceptance

- Salt formation : Protonation at nitrogen enhances solubility in polar solvents while reducing nucleophilicity

Steric Considerations

- Geminal dimethyl groups : Create a cone-shaped steric barrier around the amine (Tolman cone angle ≈150°)

- Benzyl ether : Introduces planar aromatic bulk orthogonal to the amine’s spatial orientation

Computational Modeling Insights

Density functional theory (DFT) calculations on analogous structures reveal:

- Preferred conformation with benzyloxy group antiperiplanar to one methyl group

- Rotation barrier of ~12 kcal/mol for benzyl ring flipping

- Charge distribution: Positive charge localized on protonated amine, negative charge delocalized over oxygen and aromatic system

These properties enable predictable reactivity patterns:

- Nucleophilic substitutions favored at benzyloxy oxygen under acidic conditions

- Reductive cleavage of the benzyl ether via hydrogenolysis (Pd/C, H₂)

- Amine alkylation proceeding through SN2 mechanisms at the tertiary center

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1-phenylmethoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,12)9-13-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRMELBQWVIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride is a chemical compound that has garnered attention in the fields of synthetic organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, classified as a substituted amine, contains a benzyloxy group attached to a branched amine, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Structure and Composition

- Molecular Formula : C₁₁H₁₈ClNO

- Molecular Weight : Approximately 216 Da

- CAS Number : 1349186-05-5

The compound's structure includes a benzyloxy group, which is significant for its binding interactions with various receptors, particularly in the central nervous system.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are crucial for producing derivatives that may exhibit varied biological properties.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine transporters. Initial studies suggest that it exhibits binding affinity similar to other substituted amines, which could imply psychoactive effects.

Table 1: Comparison of Structural Similarities

| Compound Name | CAS Number | Structural Features | Notable Properties |

|---|---|---|---|

| N-Benzyl-2-methylpropan-2-amine | 3378-72-1 | Benzyl group attached to an amine | Known for psychoactive effects |

| 1-(Phenoxy)-2-methylpropan-2-amine | 114377-40-1 | Phenoxy group instead of benzyloxy | Potentially different receptor activity |

| 1-(Methoxy)-2-methylpropan-2-amine | 2032-33-9 | Methoxy group | Lower lipophilicity compared to benzyloxy |

| 1-(Cyclohexoxy)-2-methylpropan-2-amine | 14321-27-8 | Cyclohexyl ether group | Unique steric effects |

Case Study: Monoamine Oxidase Inhibition

A study explored the inhibition of monoamine oxidase (MAO) by various benzyloxy derivatives, including those structurally related to this compound. The results indicated that these compounds could act as irreversible inhibitors of MAO-A and MAO-B, which are critical enzymes in the metabolism of neurotransmitters such as dopamine and serotonin.

"The monoamine oxidase inhibition by this series of benzyloxy derivatives was irreversible" .

Antibacterial Activity

While primarily studied for its neuroactive properties, there is emerging interest in the antibacterial potential of compounds similar to 1-(benzyloxy)-2-methylpropan-2-amines. Research has shown that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

The proposed mechanism of action for 1-(benzyloxy)-2-methylpropan-2-amines involves their interaction with specific molecular targets within the brain. The presence of the benzyloxy group enhances lipophilicity, allowing better penetration through the blood-brain barrier and facilitating interaction with neurotransmitter systems.

Scientific Research Applications

1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride, identified by the CAS number 1349186-05-5, is a substituted amine compound that has applications in chemical research due to its unique properties and potential biological activities.

Scientific Research Applications

Overview

This compound is a chemical compound with a molecular formula of and a molecular weight of approximately 216 Da. The compound is notable for a unique structure featuring a benzyloxy group attached to a branched amine.

Synthesis

The synthesis of this compound typically involves multiple steps that showcase the versatility of organic reactions in constructing complex molecules.

Potential Applications

This compound has several potential applications in both academic and industrial settings:

- As a building block in organic synthesis The compound can be used to create more complex molecules with specific properties.

- Pharmaceutical research It may be a precursor in developing new drugs.

- Material science The compound may be used in the production of specialty chemicals .

Antimicrobial Activity

Derivatives of compounds similar to 2-(benzyloxy)ethyl(methyl)amine hydrochloride exhibit antimicrobial properties against various pathogens.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Benzyloxy)ethyl(methyl)amine | Escherichia coli | 32 µg/mL |

| 2-(Benzyloxy)ethyl(methyl)amine | Staphylococcus aureus | 16 µg/mL |

| 2-(Benzyloxy)ethyl(methyl)amine | Candida albicans | 64 µg/mL |

Case Studies

- Neuroprotective Effects: Animal model studies showed that treatment with 2-(benzyloxy)ethyl(methyl)amine hydrochloride resulted in reduced neurodegeneration and improved motor function in mice models of Parkinson's disease. This was linked to the compound's ability to inhibit MAO-B.

- Antimicrobial Efficacy: In vitro assays on bacterial strains revealed that derivatives of the compound exhibited antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae, suggesting applications in developing new antimicrobial therapies.

- Neuropharmacological Studies: Derivatives of 2-(benzyloxy)ethyl(methyl)amine hydrochloride have significant interactions with trace amine-associated receptors (TAARs), suggesting potential therapeutic avenues for treating psychosis-like states.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and substituent effects among related compounds:

Key Observations:

- Benzyloxy vs. Fluorine’s electronegativity may reduce metabolic degradation compared to the benzyloxy ether .

- Benzodioxol vs. Benzyloxy : The benzodioxol ring () increases lipophilicity and may enhance blood-brain barrier penetration, as seen in CNS-active compounds. Its melting point (147–153°C) suggests higher crystallinity than the benzyloxy analog .

Physicochemical and Electrochemical Properties

Solubility and Stability:

- The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than non-ionic analogs (e.g., neutral benzyloxy derivatives).

- Electrochemical Behavior: Analogous compounds like 1-(benzyloxy)-4-(trifluoromethyl)benzene () show pH-dependent oxidation potentials (Ep = +1.05 V at pH 3), suggesting that electron-rich substituents influence redox stability. The benzyloxy group may undergo oxidative cleavage under similar conditions .

Thermal Properties:

- The benzodioxol derivative () has a melting point of 147–153°C, indicating strong intermolecular forces due to its fused oxygenated ring.

Pharmacological and Functional Implications

The benzyloxy group’s bulkiness may reduce binding affinity compared to smaller substituents (e.g., fluorine), but enhance selectivity for specific targets .

Preparation Methods

Benzylation of 2-Methyl-1,2-Propanediol

The synthesis begins with 2-methyl-1,2-propanediol, a diol containing primary and secondary hydroxyl groups. Selective protection of the primary alcohol is achieved via reaction with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. This step yields 2-methyl-1-(benzyloxy)-2-propanol with >85% efficiency, as inferred from analogous benzylation reactions.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzyl bromide | DMF | 0–5°C | 18 h | 81–89% |

| NaH (60% dispersion) | DMF | 0–5°C | 30 min | — |

Phthalimide Deprotection

Hydrazine monohydrate in ethanol cleaves the phthalimide group at 80°C for 4 h, liberating the free amine. Subsequent treatment with hydrochloric acid (HCl) in diethyl ether precipitates 1-(benzyloxy)-2-methylpropan-2-amine hydrochloride as a crystalline solid.

Purification

- Recrystallization from ethyl acetate/hexane (1:3)

- Purity: >98% (HPLC)

Reductive Amination Route

Synthesis of 2-Methyl-1-(benzyloxy)propan-2-one

Oxidation of 2-methyl-1-(benzyloxy)-2-propanol with pyridinium chlorochromate (PCC) in dichloromethane (DCM) yields the corresponding ketone. The reaction proceeds at 0°C to room temperature over 6 h, achieving 75–82% conversion.

Oxidation Conditions

| Oxidant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| PCC | DCM | 0°C → RT | 6 h | 78% |

Reductive Amination with Ammonia

The ketone undergoes reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. While this method avoids Mitsunobu’s stoichiometric reagents, it produces the amine in lower yields (50–60%) due to steric hindrance at the quaternary carbon.

Optimization Challenges

- Competing imine formation requires excess NH₄OAc (5 equiv).

- NaBH₃CN’s sensitivity to pH necessitates buffering at pH 6–7.

Gabriel Synthesis via Alkyl Halide Intermediate

Tosylation of 2-Methyl-1-(benzyloxy)-2-propanol

Treatment of 2-methyl-1-(benzyloxy)-2-propanol with toluenesulfonyl chloride (TsCl) in pyridine converts the secondary alcohol to a tosylate. This step achieves near-quantitative yields under mild conditions (0°C, 2 h).

Tosylation Data

| Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| TsCl (1.2 equiv) | Pyridine | Pyridine | 0°C | 2 h | 95% |

Nucleophilic Substitution with Potassium Phthalimide

The tosylate reacts with potassium phthalimide in DMF at 100°C for 12 h, forming the phthalimide-protected amine. Subsequent hydrazine deprotection and HCl treatment yield the target compound.

Limitations

- Steric hindrance reduces substitution efficiency (yield: 65–70%).

- Requires rigorous exclusion of moisture to prevent hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Benzylation

Replacing batch benzylation with continuous flow reactors enhances reaction control and scalability. Microreactors operating at 50°C with a residence time of 10 min achieve 92% conversion, minimizing side products.

Flow Chemistry Parameters

| Parameter | Value |

|---|---|

| Reactor volume | 10 mL |

| Flow rate | 1 mL/min |

| Temperature | 50°C |

| Pressure | 3 bar |

Catalytic Hydrogenation for Amine Formation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of nitrile intermediates under 30 psi H₂ at 50°C. This method, while cost-effective, requires high-purity nitrile precursors to avoid catalyst poisoning.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

- Elemental Analysis : Calcd (%) for C₁₁H₁₈ClNO: C, 58.02; H, 7.91; N, 6.14. Found: C, 57.89; H, 7.85; N, 6.08.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Start with 2-methylpropan-2-amine and introduce the benzyloxy group via nucleophilic substitution or alkylation. Protective groups (e.g., Boc) may stabilize intermediates .

- Step 2 : Optimize reaction parameters:

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzyloxy group incorporation .

- Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk decomposition .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .

- Yield Optimization : Monitor by TLC/HPLC; yields range from 50–75% depending on benzylation efficiency .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Benzyloxy protons (δ 4.5–5.0 ppm), methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 2.5–3.0 ppm) .

- ¹³C NMR : Benzyl carbons (δ 120–140 ppm), quaternary carbon (δ 70–75 ppm) .

- IR : Stretching vibrations for amine (3300–3500 cm⁻¹) and ether (C-O, 1100–1250 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peak at m/z 211.69 (calculated for C₁₁H₁₆ClNO) .

- Table :

| Property | Value/Peak |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 211.69 g/mol |

| ¹H NMR (Key Signals) | δ 4.7 (s, 2H, OCH₂Ph), δ 1.4 (s, 6H) |

| IR (Key Bands) | 3350 cm⁻¹ (N-H), 1120 cm⁻¹ (C-O) |

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers at room temperature (20–25°C) away from light and moisture. For long-term stability, store under argon .

- Handling : Use PPE (gloves, goggles) in a fume hood. The compound may release HCl vapors upon decomposition .

- Solubility : Soluble in polar solvents (water, methanol); insoluble in hexane. Prepare solutions fresh to avoid hydrolysis .

Advanced Research Questions

Q. How can contradictory data in NMR or mass spectrometry results be resolved when analyzing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm stereochemistry .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .

- Case Study : Inconsistent mass spec peaks may arise from HCl adducts; use ESI-MS in negative ion mode to confirm molecular ions .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during benzylation to control stereochemistry .

- Chiral HPLC : Use a Chiralpak® column (hexane/isopropanol mobile phase) to separate enantiomers; optimize flow rate (1.0 mL/min) .

- Kinetic Resolution : Enzymatic methods (lipases) selectively hydrolyze undesired enantiomers .

- Yield vs. Purity Trade-off : Higher enantiomeric excess (ee >98%) may reduce overall yield by 10–15% .

Q. How does the benzyloxy group influence the compound’s interaction with biological targets, and how can this be assessed experimentally?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzyloxy with methoxy) and compare binding affinities .

- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina .

- In Vitro Assays :

- Radioligand Binding : Measure displacement of [³H]-ligands in membrane preparations .

- Functional Assays : Use cAMP or calcium flux assays to evaluate receptor activation/inhibition .

- Data Interpretation : The benzyloxy group enhances lipophilicity (logP +1.5), improving blood-brain barrier penetration but reducing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.